Product packaging for Methyl 2-(3-(4-aminobutyl)phenyl)acetate(Cat. No.:)

Methyl 2-(3-(4-aminobutyl)phenyl)acetate

Cat. No.: B12074611
M. Wt: 221.29 g/mol
InChI Key: ZRXGQLWVSPMZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-(4-aminobutyl)phenyl)acetate is a chemical compound for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. This molecule features a phenylacetate core linked to a terminal primary amine via a four-carbon alkyl chain. This bifunctional structure (ester and amine) makes it a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, such as those combining aromatic systems with flexible alkylamine linkers, are frequently explored in the development of pharmaceutical agents . Researchers may utilize this compound to develop novel chemical entities for various applications. Its amine group can undergo reactions to form amides or secondary amines, while the ester can be hydrolyzed or further modified, offering multiple sites for chemical diversification. Handle with appropriate safety precautions. Refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B12074611 Methyl 2-(3-(4-aminobutyl)phenyl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-[3-(4-aminobutyl)phenyl]acetate

InChI

InChI=1S/C13H19NO2/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9H,2-3,5,8,10,14H2,1H3

InChI Key

ZRXGQLWVSPMZNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC(=C1)CCCCN

Origin of Product

United States

Synthetic Methodologies for Methyl 2 3 4 Aminobutyl Phenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections for Complex Molecule Construction

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comicj-e.org For Methyl 2-(3-(4-aminobutyl)phenyl)acetate, the analysis begins by identifying the key functional groups and bonds that can be disconnected based on reliable chemical reactions.

The primary strategic disconnections for the target molecule are:

C-O Ester Bond: The methyl ester can be disconnected to reveal the corresponding carboxylic acid, 2-(3-(4-aminobutyl)phenyl)acetic acid, and methanol (B129727). This disconnection is based on the well-established Fischer esterification reaction.

C-N Amine Bond: The primary amine of the butyl chain can be traced back to a variety of precursors, such as a nitrile, an azide, or a nitro group, through functional group interconversion.

C-C Bond of the Butyl Chain: A more fundamental disconnection breaks the bond between the phenyl ring and the butyl side chain. This suggests a coupling reaction, such as a Friedel-Crafts acylation or a modern cross-coupling reaction, to attach the four-carbon unit to the aromatic ring.

This analysis suggests that a logical and practical starting material would be a 1,3-disubstituted benzene (B151609) derivative, such as 3-nitrophenylacetic acid. The nitro group serves as a versatile precursor to the required amino functionality on the side chain, and its presence at the meta-position dictates the desired regiochemistry from the outset.

Multistep Synthetic Pathways and Reagent Optimization

Based on the retrosynthetic analysis, a plausible multistep pathway can be designed. The optimization of reagents and conditions at each stage is critical for maximizing yield and purity.

A proposed synthetic pathway is detailed below:

StepReactionStarting MaterialKey ReagentsProductPurpose
1Fischer Esterification3-Nitrophenylacetic acidMethanol (CH₃OH), Sulfuric Acid (H₂SO₄, cat.)Methyl 3-nitrophenylacetateProtection of the carboxylic acid and preparation for subsequent reactions.
2Nitro Group ReductionMethyl 3-nitrophenylacetateHydrogen (H₂), Palladium on Carbon (Pd/C)Methyl 3-aminophenylacetateIntroduction of the key amino group for side-chain construction.
3N-AcylationMethyl 3-aminophenylacetateSuccinic anhydrideMethyl 2-(3-(3-carboxypropanamido)phenyl)acetateInstallation of the four-carbon backbone of the side chain onto the amino group.
4Carboxylic Acid ReductionMethyl 2-(3-(3-carboxypropanamido)phenyl)acetateBorane-tetrahydrofuran complex (BH₃-THF)Methyl 2-(3-(4-hydroxybutanamido)phenyl)acetateSelective reduction of the newly introduced carboxylic acid to an alcohol.
5Amide ReductionMethyl 2-(3-(4-hydroxybutanamido)phenyl)acetateLithium Aluminum Hydride (LiAlH₄)2-(3-(4-aminobutylamino)phenyl)ethan-1-olReduction of the amide to a secondary amine and the ester to a primary alcohol.
6Oxidation & Esterification2-(3-(4-aminobutylamino)phenyl)ethan-1-olJones Reagent (CrO₃/H₂SO₄), then CH₃OH/H⁺This compoundA complex sequence to re-establish the methyl acetate (B1210297) group. A more refined route would avoid this.

An improved, more controlled pathway would involve protecting the amine and building the side chain differently to avoid the problematic final steps of the sequence above.

Regioselective Functionalization Strategies on the Phenyl Moiety

The regiochemistry of the final product, with substituents at the 1 and 3 positions of the phenyl ring, is most efficiently achieved by starting with a meta-substituted precursor. The use of 3-nitrophenylacetic acid is a prime example of this strategy. The directing effects of substituents on the aromatic ring are fundamental to this control. For instance, in the synthesis of the starting material itself, a nitration reaction on phenylacetic acid would yield a mixture of ortho and para products, making the meta-isomer difficult to isolate. Therefore, a synthetic route that establishes the meta-relationship early on is crucial.

Advanced methods for regioselective functionalization, such as ortho-lithiation directed by specific functional groups or transition-metal-catalyzed C-H activation, offer powerful alternatives for constructing substituted aromatic rings. nih.govmdpi.com However, for this specific target, starting with a commercially available, correctly substituted building block is the most direct approach.

Optimization of Reaction Conditions for Yield, Selectivity, and Process Efficiency

Esterification: The Fischer esterification of the starting carboxylic acid is typically driven to completion by using a large excess of methanol, which also serves as the solvent, and a catalytic amount of strong acid. truman.edu The reaction is heated to reflux for several hours to achieve high conversion. chemicalbook.com

Nitro Reduction: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. The reaction is typically run at moderate pressures of hydrogen gas with a catalyst like palladium on carbon. This method is often preferred over metal-acid reductions (e.g., Sn/HCl) due to milder conditions and simpler workup procedures.

Side-Chain Formation: The construction of the 4-aminobutyl group is the most complex part of the synthesis. A robust method involves the acylation of the aniline (B41778) derivative with a four-carbon electrophile, followed by reduction. The choice of reducing agent is critical. Boranes can selectively reduce carboxylic acids in the presence of esters, while more powerful reagents like LiAlH₄ will reduce both amides and esters. Optimizing the choice of reagents and protecting groups is essential to prevent side reactions and increase selectivity.

Alternative Synthetic Routes and Principles of Green Chemistry in Production

Modern synthetic chemistry emphasizes the development of environmentally benign processes. sciforum.net The proposed pathway can be evaluated and improved based on the principles of green chemistry.

Alternative Routes:

Reductive Amination: An alternative for the final steps could involve reacting a precursor aldehyde or ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.

Green Chemistry Considerations:

Atom Economy: The proposed linear synthesis involves several steps that add and then modify functional groups, which can lead to poor atom economy. Convergent syntheses, like those using cross-coupling reactions, are generally more atom-economical.

Reagent Choice: The use of hazardous reagents such as strong acids, and highly reactive reducing agents like LiAlH₄, presents safety and environmental challenges. Safer alternatives are always preferable. For instance, catalytic transfer hydrogenation could be an alternative to using hydrogen gas for the nitro reduction.

Solvents: Many organic solvents are volatile and toxic. The ideal synthesis would use water, supercritical CO₂, or biodegradable solvents.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions, such as the hydrogenation step, are preferable to stoichiometric reagents. sciforum.net Enzymatic catalysis, while not directly applicable to the core transformations here, represents a powerful green tool for specific reactions like esterification or chiral resolutions. chemicalbook.com

Considerations for Laboratory Scale-Up and Process Intensification

Translating a laboratory-scale synthesis to industrial production introduces a new set of challenges related to safety, cost, and efficiency. secoya-tech.com

Scale-Up Challenges:

Heat Transfer: Many reactions, such as nitrations and reductions with powerful hydrides, are highly exothermic. Managing heat generation in large reactors is critical to prevent runaway reactions.

Reagent Handling: Handling large quantities of hazardous materials like flammable solvents, corrosive acids, and pyrophoric reagents requires specialized equipment and protocols.

Purification: Purification by column chromatography, which is common in the lab, is often impractical and expensive at an industrial scale. Developing methods for purification by crystallization or distillation is essential.

Process Intensification (PI): Process intensification aims to develop smaller, safer, and more efficient manufacturing processes. mdpi.commdpi.com

Continuous Flow Chemistry: For this synthesis, conducting highly exothermic or hazardous steps in a continuous flow reactor would be a significant improvement. Microreactors or flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and improved safety, especially when handling unstable intermediates. mdpi.com

Reactive Distillation/Extraction: Combining reaction and separation into a single unit operation, such as reactive distillation, can significantly improve efficiency. aiche.org For the esterification step, continuously removing water could drive the equilibrium toward the product, increasing the conversion rate.

By carefully considering these factors, a robust, safe, and efficient process for the synthesis of this compound can be developed.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of Methyl 2-(3-(4-aminobutyl)phenyl)acetate. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical and Observed Mass Data for this compound

Ion TypeTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺222.1494Data not availableData not available
[M+Na]⁺244.1313Data not availableData not available

Note: Observed m/z and mass error values are hypothetical as specific experimental data for this compound is not publicly available. The theoretical values are calculated based on the molecular formula C₁₃H₁₉NO₂.

Beyond molecular confirmation, HRMS is instrumental in impurity profiling. The high resolving power allows for the detection and identification of trace-level impurities, such as starting materials, byproducts from synthesis, or degradation products. This is critical for ensuring the quality and purity of the compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (ester)~3.6-3.7s3H
-CH₂- (acetate)~3.6s2H
Aromatic-H~7.0-7.3m4H
-CH₂- (benzylic)~2.6t2H
-CH₂- (butyl)~1.5-1.7m4H
-CH₂- (amino)~2.7t2H
-NH₂~1.5-2.5 (broad)s2H

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (ester)~172
Aromatic C~125-140
-CH₂- (acetate)~41
-OCH₃ (ester)~52
-CH₂- (benzylic)~35
-CH₂- (butyl)~28-32
-CH₂- (amino)~42

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to identify adjacent protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the phenyl ring, the acetate (B1210297) group, and the aminobutyl side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H stretch (amine)3300-3500Medium, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Strong
C=O stretch (ester)1735-1750Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (ester)1000-1300Strong

Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR. For instance, the symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum.

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are essential for determining the purity of this compound, separating it from potential isomers, and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A typical method would involve reverse-phase chromatography.

Table 5: Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile (B52724) and water with a modifier (e.g., formic acid or trifluoroacetic acid)
GradientA gradient elution would likely be employed for optimal separation of impurities.
Flow Rate1.0 mL/min
DetectionUV at a wavelength corresponding to the absorbance maximum of the phenyl ring (e.g., ~254 nm).

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Byproducts

GC-MS is suitable for the analysis of volatile and semi-volatile components that may be present as impurities. nih.gov Derivatization of the primary amine and ester groups might be necessary to improve the chromatographic behavior of the target compound itself. The mass spectrometer detector allows for the identification of separated components based on their mass spectra. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would provide the ultimate structural confirmation. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which govern the crystal packing. nih.govmdpi.com

Computational and Theoretical Chemistry of Methyl 2 3 4 Aminobutyl Phenyl Acetate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in the principles of quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and stability of Methyl 2-(3-(4-aminobutyl)phenyl)acetate.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would identify the regions of the molecule most likely to participate in chemical reactions. The aminobutyl group, with its lone pair of electrons on the nitrogen atom, is expected to significantly contribute to the HOMO, making it a likely site for electrophilic attack. Conversely, the phenylacetate (B1230308) moiety, particularly the carbonyl group, would likely be a major contributor to the LUMO, rendering it susceptible to nucleophilic attack.

Charge distribution mapping, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom. This would provide a more detailed picture of the electron distribution, highlighting the polar nature of the N-H and C=O bonds and further informing the molecule's reactivity.

Electrostatic Potential Surface (ESP) Mapping and Interaction Site Prediction

The Electrostatic Potential Surface (ESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group. These sites would be predicted as the primary locations for hydrogen bonding and interactions with positively charged species. Conversely, the hydrogen atoms of the aminobutyl group and the phenyl ring would exhibit positive electrostatic potential, making them potential sites for interaction with electron-rich species.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound in different environments (e.g., in a vacuum or in a solvent).

Theoretical Investigations into Structural Determinants of Molecular Reactivity and Stability

A theoretical investigation into the structural determinants of reactivity and stability would involve a systematic analysis of how modifications to the molecular structure of this compound affect its electronic properties. This could involve, for example, studying the effects of substituting different groups on the phenyl ring or altering the length of the alkyl chain.

By calculating various quantum chemical descriptors of reactivity, such as hardness, softness, electronegativity, and electrophilicity index, for a series of related structures, a quantitative structure-activity relationship (QSAR) could be developed. This would provide a deeper understanding of the key structural features that govern the molecule's chemical behavior.

Computational Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry can also be used to predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in the assignment of experimental peaks. Similarly, the calculated IR spectrum would predict the vibrational frequencies of the various functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and the aromatic C-H stretches. The predicted UV-Vis spectrum would provide information about the electronic transitions within the molecule. A strong correlation between the computationally predicted and experimentally obtained spectra would provide a high degree of confidence in the molecular structure.

Mechanistic Investigations of Chemical Reactivity and Transformations

Hydrolysis Kinetics and Mechanisms of the Ester Moiety under Varied Conditions

The ester functionality in Methyl 2-(3-(4-aminobutyl)phenyl)acetate is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. Under aqueous conditions, the ester can be cleaved to yield the corresponding carboxylic acid, 2-(3-(4-aminobutyl)phenyl)acetic acid, and methanol (B129727).

The kinetics of this hydrolysis are expected to be influenced by pH and temperature. The base-catalyzed hydrolysis of esters, such as phenyl acetate (B1210297), typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. libretexts.orgstanford.edu The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) leaving group to form the carboxylate.

In acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, methanol is eliminated, and the carboxylic acid is formed.

The rate of hydrolysis can be compared to similar esters. For instance, studies on phenyl acetate show that hydrolysis is base-catalyzed at near-neutral pH. stanford.edu The presence of the 4-aminobutyl substituent on the phenyl ring, an electron-donating group, may slightly decrease the electrophilicity of the ester's carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted methyl phenylacetate (B1230308). nih.gov

Table 1: Illustrative Hydrolysis Rate Data for Analogous Esters

EsterConditionRate Constant (k)Reference Compound
Phenyl AcetatepH 7, 25°C2.1 x 10⁻¹ L·mol⁻¹·s⁻¹ (estimated)Methyl Phenylacetate nih.gov
Methyl AcetateBase-catalyzedFaster than Phenyl AcetateMethyl Acetate vs. Phenyl Acetate pearson.com

Note: The data in this table is for analogous compounds and serves for illustrative purposes only.

Reactivity Studies of the Primary Amine Functionality (e.g., nucleophilic reactions, salt formation)

The primary amine of the 4-aminobutyl group is a key reactive center, acting as a potent nucleophile and a base. chemguide.co.uklibretexts.org

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom allows it to readily participate in nucleophilic reactions. chemguide.co.uklibretexts.org

Acylation: Primary amines react with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution to form amides. orgoreview.comlibretexts.orgbyjus.comchemguide.co.uk The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then eliminates a leaving group (e.g., chloride). orgoreview.com This reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). orgoreview.combyjus.com

Alkylation: The primary amine can be alkylated by alkyl halides. wikipedia.orglibretexts.orglibretexts.org This reaction proceeds via an S\N2 mechanism. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uk Selective mono-alkylation can sometimes be achieved under specific controlled conditions. rsc.org

Salt Formation: As a basic functional group, the primary amine readily reacts with acids to form ammonium salts. byjus.comnih.gov The pKa of typical alkylamines is in the range of 9.5-11.0. libretexts.org Reaction with mineral acids (e.g., HCl, H₂SO₄) or organic acids results in the formation of water-soluble salts. google.comgoogle.com This property is often exploited for the purification and handling of amines. libretexts.org The formation of a salt is generally expected if the pKa difference between the basic drug and the acidic counterion is greater than two to three units. nih.gov

Table 2: Representative Reactions of the Primary Amine Functionality

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcetyl ChlorideN-substituted AmideAprotic solvent, often with a non-nucleophilic base orgoreview.comlibretexts.org
AlkylationMethyl IodideSecondary Amine, Tertiary Amine, Quaternary Ammonium SaltVaries, often with heating; can lead to mixtures wikipedia.orglibretexts.org
Salt FormationHydrochloric AcidAmmonium Chloride SaltAqueous or organic solvent byjus.comlibretexts.org

Note: This table provides general examples of reactivity.

Directed Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the alkylacetate group (-CH₂COOCH₃) and the aminobutyl group (- (CH₂)₄NH₂).

Electrophilic Aromatic Substitution (EAS): Both substituents are classified as activating, ortho-, para-directing groups. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com

The alkylacetate group is a weakly activating group. The alkyl chain donates electron density to the ring via an inductive effect. wikipedia.org

The aminobutyl group , being an alkyl group attached to the ring, is also weakly activating through induction.

When an electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) is performed, the electrophile will be directed to the positions ortho and para relative to these activating groups. Given the 1,3-substitution pattern, the directing effects reinforce each other at certain positions. The positions ortho to the alkylacetate group are C2 and C6, and the para position is C4. The positions ortho to the aminobutyl group are C2 and C4, and the para position is C6. Therefore, electrophilic attack is most favored at positions 2, 4, and 6. Steric hindrance from the existing substituents may influence the regioselectivity, potentially favoring substitution at the less hindered positions. wikipedia.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally unlikely on this molecule. libretexts.orgbyjus.com This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.comyoutube.com The benzene (B151609) ring in this compound is electron-rich due to the presence of two electron-donating groups, making it deactivated towards nucleophilic attack.

Photochemical and Thermal Stability under Controlled Laboratory Environments

Photochemical Stability: Compounds containing benzene rings can absorb UV light. While the aromatic ring itself is relatively stable, the benzylic C-H bonds (the -CH₂- group of the acetate moiety) are susceptible to photochemical reactions, such as radical formation, if exposed to sufficient energy. The primary amine functionality could also potentially undergo photochemical oxidation. However, without specific chromophores that absorb strongly in the near-UV or visible range, the compound is expected to be reasonably stable to ambient light. nih.gov

Thermal Stability: The thermal stability of the molecule will be limited by its functional groups.

Amine Degradation: Primary amines can undergo thermal degradation. Studies on compounds like monoethanolamine show that degradation can occur at elevated temperatures (e.g., 125-145°C), and the process can be influenced by the presence of other substances. uky.edu The degradation of quaternary ammonium salts, which could be formed from the amine, often proceeds via Hofmann elimination at temperatures around 180°C or higher. researchgate.net

Ester Stability: Esters are generally more thermally stable than amines but can undergo pyrolysis at very high temperatures.

Catalytic Transformations Involving this compound as Substrate or Precursor

The functional groups of this compound allow for a variety of catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The phenylacetate moiety could potentially be modified via palladium-catalyzed cross-coupling reactions. While typically performed on aryl halides or triflates, methods for the coupling of phenol-derived substrates like mesylates have been developed. libretexts.orgwikipedia.orgrsc.orgyoutube.com If the molecule were modified to include a halide on the aromatic ring, reactions like Suzuki, Stille, or Heck couplings could be used to form new carbon-carbon bonds. libretexts.org Cationic palladium(II) catalysts have also been shown to effect C-H activation and cross-coupling reactions under relatively mild conditions. beilstein-journals.org

Catalytic Oxidation of the Amine: The primary amine can be catalytically oxidized. Depending on the catalyst and reaction conditions, this can lead to the formation of imines, nitriles, or hydroxylamines. acs.orguoregon.edunih.govnih.gov For example, ruthenium and gold-based catalysts have been used for the aerobic oxidation of primary amines to imines and nitriles. acs.org Titanium-catalyzed asymmetric oxidation can yield chiral hydroxylamines. nih.gov

Catalytic Hydrogenation/Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with catalysts like Rhodium, Ruthenium, or Platinum). This would, however, require harsh conditions that might also affect other functional groups.

Table 3: Potential Catalytic Transformations

Functional GroupReaction TypeCatalyst ExamplePotential Product
Aromatic Ring (modified with halide)Suzuki CouplingPd(PPh₃)₄Biaryl compound libretexts.org
Primary AmineAerobic OxidationRu/Co₃O₄Imine or Nitrile acs.org
Primary AmineAsymmetric OxidationTi-based catalystChiral Hydroxylamine nih.gov
Aromatic RingHydrogenationRh/CSubstituted cyclohexane

Note: This table presents potential reactions based on the reactivity of the functional groups.

Derivatives and Analogues: Structure Reactivity Relationship Studies Theoretical and Synthetic

Systematic Modification of the Alkyl Chain Length and Its Impact on Molecular Properties

The four-carbon (butyl) chain linking the amino group to the phenyl ring is a significant structural feature of Methyl 2-(3-(4-aminobutyl)phenyl)acetate. Varying the length of this alkyl chain is predicted to have a considerable impact on the molecule's physicochemical properties, such as lipophilicity, solubility, and thermal stability. google.com

Increasing the length of the alkyl chain (e.g., from propyl to hexyl) generally increases the molecule's nonpolar surface area, leading to a higher lipophilicity. This can be quantified by the partition coefficient, LogP. A longer chain provides greater conformational flexibility, which can influence how the molecule packs in a solid state, thereby affecting its melting point and thermal stability. researchgate.net Studies on other molecular systems have shown that longer alkyl chains can lead to decreased melting points due to less efficient crystal packing, although this trend can sometimes be reversed with very long chains that allow for significant van der Waals interactions. acs.org Furthermore, the basicity (pKa) of the terminal amino group is expected to be minimally affected by chain length, as the effect is insulated by the multiple methylene (B1212753) units.

Analogue NameAlkyl Chain LengthPredicted LogPPredicted Melting Point (°C)Predicted Aqueous Solubility
Methyl 2-(3-(3-aminopropyl)phenyl)acetate32.1HigherHigher
This compound42.6BaselineBaseline
Methyl 2-(3-(5-aminopentyl)phenyl)acetate53.1LowerLower
Methyl 2-(3-(6-aminohexyl)phenyl)acetate63.6Similar to PentylMuch Lower

This table presents hypothetical data based on established physicochemical trends to illustrate the predicted impact of alkyl chain modification.

Alterations to the Aromatic Ring Substitution Pattern and Positional Isomer Effects

The ortho-isomer would likely exhibit intramolecular interactions, such as hydrogen bonding, between the amino group and the ester functionality, which could influence the conformation and basicity of the amine. Steric hindrance between the two bulky substituents would be most pronounced in the ortho position, potentially forcing them out of the plane of the aromatic ring. The para-isomer would have the substituents at the maximum possible distance, leading to a more linear and symmetric molecular shape. These positional changes affect the molecule's dipole moment and crystal packing, which in turn influence properties like melting point, boiling point, and solubility. cerealsgrains.org Electronic communication between the substituents, while modest, would also differ; for instance, the potential for through-conjugation is greater in the para-isomer compared to the meta-isomer.

IsomerSubstitution PatternPredicted Dipole Moment (Debye)Predicted Steric HindrancePotential for Intramolecular H-Bonding
Methyl 2-(2-(4-aminobutyl)phenyl)acetateortho (1,2)HighHighHigh
This compoundmeta (1,3)ModerateLowLow
Methyl 2-(4-(4-aminobutyl)phenyl)acetatepara (1,4)LowMinimalMinimal

This table presents hypothetical data based on established chemical principles to illustrate the predicted impact of altering the aromatic substitution pattern.

Ester Group Modification and Bioisosteric Replacements (conceptual, not biological implication)

The methyl ester group is a key functional handle that is susceptible to hydrolysis. Replacing it with bioisosteres—structurally different groups with similar physicochemical properties—can modulate chemical stability, hydrogen bonding capability, and polarity without drastically altering the molecular scaffold. nih.govjocpr.com This concept is widely used in medicinal chemistry but is considered here purely from a chemical properties perspective. chemicalbook.com

Common bioisosteric replacements for an ester include amides, reversed amides, and various five-membered heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. achemblock.com Replacing the methyl ester with a primary amide (-CONH₂) would introduce a hydrogen bond donor, significantly increasing polarity and potentially the melting point while reducing solubility in nonpolar solvents. A 1,3,4-oxadiazole (B1194373) is often considered a stable, non-hydrolyzable ester mimic that maintains hydrogen bond accepting capabilities but lacks the rotational flexibility of the ester linkage. jocpr.com Each replacement offers a different profile of electronic and steric properties.

Original GroupBioisosteric ReplacementKey Property ChangesH-Bonding Ability
Ester (-COOCH₃)Amide (-CONH₂)Increased polarity, hydrolytic stabilityAcceptor & Donor
Ester (-COOCH₃)1,3,4-OxadiazoleHigh hydrolytic stability, rigid structureAcceptor
Ester (-COOCH₃)TetrazoleAcidic properties, high polarityAcceptor & Donor (N-H)
Ester (-COOCH₃)N-methyl amide (-CONHCH₃)Increased stability, similar polarityAcceptor

This table provides a conceptual overview of potential bioisosteric replacements for the ester group and their likely influence on molecular properties.

Synthesis and Advanced Characterization of Novel this compound Analogues

The synthesis of this compound and its novel analogues can be envisioned through multi-step synthetic routes common in organic chemistry. mdpi.com A plausible pathway could start from a commercially available substituted phenylacetic acid or a related precursor. For instance, the synthesis could begin with 3-bromophenylacetic acid. The acid would first be protected and esterified to form methyl 2-(3-bromophenyl)acetate. Subsequently, a carbon-carbon bond-forming reaction, such as a Suzuki or Negishi coupling, could be employed to introduce a protected aminobutyl chain. A final deprotection step would yield the target molecule. patsnap.com The synthesis of analogues with different alkyl chain lengths or substitution patterns would involve selecting appropriately substituted starting materials. nih.govbldpharm.com

Once synthesized, the identity and purity of these novel analogues would be confirmed using a suite of advanced characterization techniques. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton and the placement of substituents on the aromatic ring. prepchem.com The chemical shifts and coupling patterns would provide definitive structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of each new compound. thegoodscentscompany.com

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the substitution pattern on the aromatic ring. thegoodscentscompany.com

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, serving as a final confirmation of purity and empirical formula.

Theoretical Impact of Structural Variations on Predicted Electronic and Steric Influences on Molecular Behavior

Computational chemistry provides powerful tools for predicting how the structural modifications discussed in the preceding sections will influence the molecule's behavior at an electronic level. Methods like Density Functional Theory (DFT) can be used to model the geometric, electronic, and steric properties of the parent molecule and its analogues.

Structural variations, such as changing the alkyl chain length or the aromatic substitution pattern, directly impact the molecule's steric profile. This can be visualized through computed molecular surfaces, which indicate the accessibility of different parts of the molecule. Electronically, these modifications alter the distribution of electron density. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's reactivity. Electron-donating or withdrawing substituents on the aromatic ring would be expected to raise or lower these energy levels, respectively.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. These maps would clearly show how changes in substitution alter the locations of nucleophilic and electrophilic sites. For example, replacing the ester with an amide would introduce a new region of negative potential around the carbonyl oxygen and positive potential near the N-H protons.

Calculated Dipole Moments: Theoretical calculations can provide precise predictions of the magnitude and direction of the molecular dipole moment, which is directly influenced by the geometry and electronic nature of the substituents. These theoretical insights help rationalize the observed physical properties and predict the behavior of yet-to-be-synthesized analogues.

Potential Applications and Future Directions in Materials Science and Chemical Engineering

Role as a Building Block in Polymer Synthesis and Polymer Modification

The distinct functionalities of methyl 2-(3-(4-aminobutyl)phenyl)acetate position it as a valuable monomer for the synthesis of novel polymers. The primary amine group can readily participate in step-growth polymerization reactions, such as polycondensation and polyaddition. For instance, it can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The presence of the phenylacetate (B1230308) moiety introduces a degree of rigidity and potential for aromatic interactions within the polymer backbone, influencing the material's thermal and mechanical properties.

Furthermore, this compound can be employed in polymer modification. The amine group can be grafted onto existing polymer chains containing electrophilic sites, thereby introducing new functionalities. This post-polymerization modification can be used to alter the surface properties of materials, enhance their adhesive characteristics, or introduce sites for further chemical reactions.

Integration into Advanced Functional Materials (e.g., coatings, adhesives, non-biological sensors)

The integration of this compound into functional materials offers a pathway to developing materials with tailored properties.

Coatings: As a component in polymer resins, it can enhance the adhesion of coatings to various substrates through the interaction of its amine group with surface functionalities. The aromatic ring can contribute to the coating's durability and resistance to environmental degradation.

Adhesives: The amine and ester groups can form strong hydrogen bonds and dipole-dipole interactions, which are crucial for adhesive strength. Its incorporation into adhesive formulations could lead to improved bonding with a range of materials.

Non-biological Sensors: The primary amine group can act as a recognition site for specific analytes. When immobilized on a transducer surface, polymers or self-assembled monolayers derived from this compound could form the basis of chemiresistive or optical sensors for the detection of various chemical species.

Application as a Ligand Precursor in Coordination Chemistry for Non-Biological Catalysis

The amine functionality of this compound allows for its use as a precursor in the synthesis of more complex ligands for coordination chemistry. Through straightforward chemical transformations, the amine can be converted into Schiff bases, amides, or other coordinating moieties. These resulting ligands can then be complexed with various transition metals to form catalysts for a range of non-biological reactions, such as cross-coupling reactions, hydrogenations, and oxidations. The phenylacetate portion of the molecule can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Development of Supramolecular Assemblies Utilizing the Amine and Ester Functionalities

The presence of both a hydrogen bond donor (amine) and a hydrogen bond acceptor (ester) within the same molecule makes this compound an interesting candidate for the construction of supramolecular assemblies. Through non-covalent interactions, such as hydrogen bonding and π-π stacking of the aromatic rings, these molecules can self-assemble into well-defined one-, two-, or three-dimensional structures. The formation of these supramolecular architectures could be controlled by factors such as solvent polarity and temperature, leading to the development of "smart" materials that respond to external stimuli.

Degradation Pathways in Abiotic Environmental Compartments

Understanding the environmental fate of chemical compounds is crucial. The degradation of this compound in abiotic environments would likely be governed by its functional groups.

Photolytic and Hydrolytic Decomposition Mechanisms in Water and Air

Hydrolysis: The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol (B129727). pearson.com The rate of this reaction would be influenced by pH and temperature. stanford.edu

Photolysis: The aromatic ring suggests that the compound may absorb UV radiation, potentially leading to photolytic degradation. The presence of the amine group could also influence its photochemical reactivity. While the parent compound, methyl phenylacetate, does not absorb UV light at wavelengths greater than 290 nm, the substitution pattern of the aminobutylphenyl group could alter its absorption spectrum. nih.gov

Sorption and Desorption Behavior in Inorganic Matrices

The interaction of this compound with inorganic matrices, such as soils and sediments, would be influenced by its chemical structure. The positively chargeable amine group (under acidic to neutral pH) would likely lead to strong electrostatic interactions with negatively charged surfaces of clays (B1170129) and other minerals. huji.ac.ilnih.gov The organic part of the molecule can also participate in hydrophobic interactions. This sorption behavior would affect its mobility and bioavailability in the environment. Desorption, the process of the compound being released from the matrix, would be influenced by changes in environmental conditions like pH and the presence of other competing ions. plos.org

Advanced Methodologies for Analysis and Quantification in Complex Matrices Non Biological

Development of Hyphenated Techniques for Trace Analysis and Online Monitoring of Reactions

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the trace analysis of "Methyl 2-(3-(4-aminobutyl)phenyl)acetate" and for real-time monitoring of its synthesis. The combination of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) offers unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for analyzing "this compound" due to the compound's polarity and thermal lability, which can make GC analysis challenging without derivatization.

Trace Analysis: For detecting minute quantities of the compound in environmental samples or as an impurity in other products, a method employing a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with formic acid as a modifier for better peak shape and ionization) coupled to a tandem mass spectrometer (MS/MS) is highly effective. The MS/MS can be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Online Monitoring: In a synthetic reaction, a small, automated stream from the reactor can be periodically injected into an LC-MS system. This allows for the real-time tracking of the consumption of reactants, the formation of "this compound," and the emergence of any by-products. This approach enables precise control over reaction conditions to optimize yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): While less direct for the primary amine, GC-MS can be employed following a derivatization step. Derivatizing the primary amino group, for instance with a silylating agent, increases the compound's volatility and thermal stability. This method is particularly useful for identifying and quantifying volatile impurities in the starting materials or the final product.

A summary of potential hyphenated techniques is presented below:

Technique Interface Detector Application
HPLC-MS/MSElectrospray Ionization (ESI)Triple Quadrupole (QqQ) or OrbitrapTrace level quantification, impurity profiling, online reaction monitoring
GC-MSElectron Ionization (EI)Quadrupole or Time-of-Flight (TOF)Analysis of volatile impurities, analysis after derivatization

Optimization of Chromatographic Separation for Impurities and Related Substances

The purity of "this compound" is critical for its intended applications. Chromatographic methods, particularly HPLC, are the standard for separating the main compound from its potential impurities and related substances. sielc.comsielc.com

Impurity Profiling by HPLC: A robust HPLC method is essential for resolving "this compound" from process-related impurities such as starting materials, intermediates, and degradation products.

Column and Mobile Phase: A reverse-phase C18 or C8 column is generally suitable. sielc.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.

Potential Impurities: Related substances that may need to be separated include precursors like "Methyl 2-(4-(bromomethyl)phenyl)acetate" or related compounds such as "Methyl 2-(4-(aminomethyl)phenyl)acetate" and "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride". bldpharm.combldpharm.combldpharm.com

An example of a generic gradient HPLC method for impurity analysis is detailed in the following table:

Time (min) % Aqueous (0.1% Formic Acid) % Acetonitrile
0955
20595
25595
26955
30955

This table represents a simulated gradient profile for illustrative purposes.

Ultra-Performance Liquid Chromatography (UPLC): For faster analysis and higher resolution, UPLC, which uses smaller particle size columns (sub-2 µm), can be employed. This technique significantly reduces analysis time and solvent consumption while improving separation efficiency. sielc.comsielc.com

Spectrophotometric and Spectrofluorometric Assays for Compound Detection and Quantification

Spectroscopic methods offer rapid and cost-effective means for the detection and quantification of "this compound."

UV-Visible Spectrophotometry: The phenylacetate (B1230308) moiety of the molecule contains a chromophore that absorbs ultraviolet (UV) light. A simple UV spectrophotometric method can be developed for quantification in solutions where it is the primary absorbing species. The wavelength of maximum absorbance (λmax) would first be determined by scanning a dilute solution of the pure compound. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples. While straightforward, this method may lack selectivity in the presence of other UV-absorbing impurities.

Spectrofluorometry: For enhanced sensitivity and selectivity, spectrofluorometric methods can be developed. The primary amino group of "this compound" can be reacted with a fluorogenic reagent to produce a highly fluorescent derivative.

Fluorogenic Derivatization: A reagent such as 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate can be used to label the primary amine, yielding a fluorescent product that can be detected at very low concentrations. nih.gov Another approach could involve a methylene (B1212753) blue sensitized photolytic reaction to produce a fluorophore. nih.gov

Measurement: The fluorescence intensity of the resulting solution is measured at a specific excitation and emission wavelength. Similar to spectrophotometry, a calibration curve is used for quantification. This method is particularly advantageous for trace analysis due to its high sensitivity.

A comparison of these spectroscopic methods is provided below:

Method Principle Advantages Limitations
UV-Vis SpectrophotometryAbsorbance of UV light by the aromatic ring.Simple, rapid, cost-effective.Lower sensitivity, potential interference from other UV-absorbing compounds.
SpectrofluorometryDerivatization of the primary amine to form a fluorescent product.High sensitivity, high selectivity.Requires a derivatization step, potential for quenching effects.

Electrochemical Detection Methods and Sensors for this compound

Electrochemical methods provide a powerful alternative for the sensitive and selective detection of "this compound." These techniques are based on the compound's electrochemical activity, specifically the oxidation of the primary amino group or the aromatic ring. acs.orgrsc.org

Voltammetric Techniques: Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of the compound and to develop quantitative methods. The oxidation of the primary aliphatic amine can be achieved at a suitable electrode. acs.org

Electrochemical Sensors: The development of chemical sensors offers the potential for real-time, in-situ monitoring. These sensors typically consist of an electrode modified with a material that enhances the electrochemical response towards the target analyte.

Modified Electrodes: A glassy carbon electrode (GCE) or a carbon paste electrode (CPE) can be modified with various materials to improve sensitivity and selectivity. rsc.orgnih.gov For the detection of the amine group, modifiers such as metal-organic frameworks (MOFs) or conductive polymers could be explored. rsc.orgmdpi.com Some sensors are specifically designed for volatile amines and could potentially be adapted. google.com

Detection Principle: The sensor operates by applying a potential and measuring the resulting current, which is proportional to the concentration of "this compound." The presence of the analyte leads to a distinct oxidation peak at a characteristic potential.

The table below outlines potential electrochemical detection approaches:

Technique Electrode Principle Potential Advantages
Differential Pulse VoltammetryGlassy Carbon ElectrodeOxidation of the primary amine or aromatic ring.Good sensitivity and resolution.
AmperometryModified Carbon ElectrodeMeasurement of current at a fixed potential corresponding to the analyte's oxidation.Simple instrumentation, suitable for continuous monitoring.
Electrochemical SensorMOF- or Polymer-Modified ElectrodeCatalytic oxidation of the analyte at the modified surface.High sensitivity and selectivity, potential for miniaturization and portability.

The electrochemical properties of catecholamines, which also feature an amine group, are highly pH-dependent, suggesting that the pH of the supporting electrolyte would be a critical parameter to optimize for the analysis of "this compound". mdpi.com

Future Research Trajectories and Unexplored Avenues for Methyl 2 3 4 Aminobutyl Phenyl Acetate

Exploration of Novel and Sustainable Synthetic Pathways and Catalytic Systems

Traditional synthetic routes to phenylacetic acid esters often involve multi-step processes that may rely on harsh reagents or generate significant waste. Future research should prioritize the development of novel, efficient, and sustainable methods for the synthesis of Methyl 2-(3-(4-aminobutyl)phenyl)acetate.

Biocatalysis: A significant area for exploration is the use of enzymatic cascades. Research has demonstrated the highly efficient conversion of L-phenylalanine to phenylacetic acid (PAA) using engineered Escherichia coli in one-pot biotransformations. nih.gov Future work could focus on developing a biocatalytic system that starts from a substituted phenylalanine derivative to construct the (3-(4-aminobutyl)phenyl)acetic acid precursor, which could then be esterified. This approach offers the benefits of mild reaction conditions, high selectivity, and the use of renewable feedstocks. nih.gov

Advanced Catalytic Systems: Modern organometallic catalysis offers powerful tools for C-C bond formation and functionalization. While classical methods like Friedel-Crafts acylation are common, they often require stoichiometric Lewis acids. Future investigations could explore catalytic systems that minimize waste and improve atom economy. For instance, rhodium-based multicomponent catalytic systems have been developed for the well-controlled living polymerization of phenylacetylenes, demonstrating high activity and control. researchgate.net Adapting such advanced catalytic systems could provide novel routes to substituted phenylacetate (B1230308) structures.

A comparison of potential synthetic paradigms is outlined below:

ParameterConventional Synthesis (e.g., Friedel-Crafts)Biocatalytic RouteAdvanced Homogeneous Catalysis
Starting Materials Substituted benzenes, acyl chloridesRenewable feedstocks (e.g., amino acids)Functionalized arenes, CO
Reagents Stoichiometric Lewis acids, harsh conditionsEnzymes, aqueous media, mild conditionsSub-stoichiometric metal catalysts, ligands
Key Advantages Well-established, versatileHigh selectivity, sustainable, mildHigh efficiency, atom economy, functional group tolerance
Key Challenges Waste generation, harsh conditionsEnzyme development and stabilityCatalyst cost, product purification

Future research should aim to develop a convergent synthesis that combines the best of these approaches, perhaps using a biocatalyic step to form a key intermediate followed by a highly efficient catalytic esterification or functionalization step.

Deeper Mechanistic Insights into Complex Reactions and Transformation Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is critical for process optimization, yield improvement, and the discovery of new reactivity.

Future research should employ a combination of experimental and computational techniques to elucidate these pathways. For any novel catalytic synthesis developed, detailed mechanistic studies would be essential. This could involve:

Kinetic Analysis: Studying reaction rates under various conditions (temperature, concentration, catalyst loading) to determine the rate law and activation parameters.

Intermediate Trapping and Spectroscopic Analysis: Using techniques like in-situ IR, NMR, and mass spectrometry to identify and characterize transient intermediates, such as organometallic species in a catalytic cycle.

Isotope Labeling Studies: Employing isotopically labeled substrates (e.g., using ¹³C or ²H) to track the movement of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Computational Modeling (DFT): Using Density Functional Theory calculations to model the entire catalytic cycle, determine the geometries and energies of transition states and intermediates, and rationalize observed selectivity.

For example, if the aminobutyl side chain is to be further functionalized, understanding its reactivity is key. The primary amine could participate in a wide range of reactions (e.g., acylation, alkylation, reductive amination). Mechanistic studies would clarify how the electronic properties of the phenylacetate moiety influence the amine's nucleophilicity and how to selectively target either the amine or the ester group for transformation.

Development of Predictive Models for Structure-Function Relationships in Chemical Design

To accelerate the discovery of new applications for this compound, particularly in drug discovery or materials science, it is crucial to understand how structural modifications affect its properties and functions. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for this purpose. nih.gov

Future research should focus on creating a small library of derivatives of the title compound, systematically modifying its core components: the amine, the butyl linker, the substitution pattern on the phenyl ring, and the ester. By measuring a specific biological activity or material property for these derivatives, a QSAR model can be built.

The process would involve:

Library Synthesis: Preparing a set of analogous compounds.

Property/Activity Measurement: Testing the compounds for a desired endpoint (e.g., inhibitory concentration (IC₅₀) against an enzyme, or a specific material property).

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each molecule, which quantify its physicochemical properties.

Model Building and Validation: Employing statistical methods, including machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity. nih.govnih.gov

A hypothetical QSAR study could involve the descriptors shown in the table below to predict a target activity.

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesElectron distribution, reactivity, ability to form electrostatic interactions.
Steric/Topological Molecular weight, Molar refractivity, Wiener indexSize, shape, and branching of the molecule.
Hydrophobic LogP (Partition coefficient)Lipophilicity, influencing membrane permeability and solubility.
Hydrogen Bonding Number of H-bond donors/acceptorsPotential for specific interactions with biological targets.

A validated QSAR model would serve as a predictive tool, allowing researchers to design new, more potent, or more suitable molecules in silico before committing resources to their synthesis, significantly accelerating the development cycle.

Integration into Emerging Technologies in Microfluidics and Automated Synthesis

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a technological revolution, moving from traditional batch reactors to continuous flow systems. bohrium.com The integration of this compound synthesis into these emerging technologies is a vital area for future research.

Automated flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. researchgate.netnih.gov A key research goal would be to develop a multi-step, fully automated flow synthesis of the target compound. acs.org Such a system could, for example, involve a packed-bed reactor with an immobilized catalyst for one step, followed by a liquid-liquid extraction module for in-line purification, and another reactor for a subsequent transformation. rsc.org

The benefits of applying this technology include:

On-Demand Production: The ability to rapidly synthesize specific quantities of the compound as needed, reducing the need for large-scale storage.

Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ within the flow reactor, minimizing operator exposure and risk. nih.gov

Rapid Optimization: Automated systems can rapidly screen a wide range of reaction parameters (temperature, pressure, stoichiometry, residence time) to quickly find the optimal conditions for synthesis. rsc.org

Scalability: Scaling up production is often simpler in flow systems by running the process for a longer duration or by "numbering up" (running multiple systems in parallel).

Future work could focus on designing a modular flow platform that allows for not only the synthesis of the parent compound but also its rapid diversification into a library of derivatives for the QSAR studies mentioned previously. acs.org

Sustainability and Circular Economy Perspectives in the Production and Lifecycle of the Compound

Modern chemical manufacturing must adhere to the principles of green chemistry and the circular economy. Future research on this compound must incorporate these principles from the earliest stages of development.

A crucial tool for this is Life Cycle Assessment (LCA) , a standardized methodology to quantify the environmental impacts of a product or process across its entire lifecycle. earthshiftglobal.comp6technologies.comannualreviews.org An LCA for this compound would evaluate everything from the extraction of raw materials to its final end-of-life fate.

LCA StageKey Considerations for this compound
1. Raw Material Acquisition Origin of precursors (fossil fuel-based vs. bio-based). Energy and resources used in their production.
2. Manufacturing Energy consumption, solvent use (type and quantity), catalyst efficiency, water usage, and waste generation (Process Mass Intensity). acs.org
3. Use Phase Performance and durability in its final application. Potential for release into the environment.
4. End-of-Life Recyclability (e.g., can the molecule be recovered and reused?), biodegradability, or toxicity of degradation products.

Future research should conduct comparative LCAs of different synthetic routes (e.g., a traditional batch synthesis vs. an optimized flow chemistry or biocatalytic route) to identify the most sustainable option. slrconsulting.com

Furthermore, circular economy principles should be applied. This involves designing the molecule and its synthetic process with circularity in mind. For example, could solvents be recycled efficiently? Could the catalyst be recovered and reused? Could the compound itself be designed to be easily degradable into benign components or, ideally, be recovered and chemically recycled after its intended use? Answering these questions will be paramount for the sustainable development and potential commercialization of this and other new chemical entities.

Q & A

Q. What are the key considerations for synthesizing Methyl 2-(3-(4-aminobutyl)phenyl)acetate, and how can reaction by-products be minimized?

Synthesis typically involves esterification or alkylation of phenylacetic acid derivatives. For example, the methyl ester group can be introduced via Fisher esterification using methanol under acidic catalysis. The 4-aminobutyl side chain may require protection (e.g., tert-butyloxycarbonyl, Boc) during synthesis to prevent unwanted side reactions. Post-reaction, quenching with aqueous bicarbonate and extraction with ethyl acetate can isolate the product. By-products like unreacted starting materials or deprotected amines can be minimized using controlled stoichiometry and inert atmospheres. Waste must be handled per safety protocols to avoid environmental contamination .

Q. How can researchers purify this compound, and what crystallization techniques are effective?

Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) is standard for purification. For crystalline derivatives, slow evaporation of solvents like dichloromethane/hexane mixtures yields high-purity crystals. X-ray crystallography (e.g., SHELX-90 software) confirms structure via phase annealing and refinement against diffraction data. Monoclinic systems (space group P21/c) are common for similar esters, with hydrogen bonding stabilizing the lattice .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify the methyl ester (δ3.6\delta \sim3.6 ppm for OCH3_3), aromatic protons (δ6.87.5\delta \sim6.8-7.5 ppm), and aminobutyl chain (δ1.52.7\delta \sim1.5-2.7 ppm for CH2_2 groups).
  • FT-IR : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups.
  • Mass Spectrometry : ESI-TOF provides accurate molecular weight (e.g., [M+H]+^+ expected for C13_{13}H19_{19}NO2_2). Cross-validate with X-ray crystallography to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design bioactivity assays for this compound, given its structural similarity to pharmaceutical intermediates?

Derivatives of phenylacetate are intermediates in antibacterials and anticancers (e.g., furan-2-yl triazolo pyrimidines). Target-specific assays include:

  • Enzyme Inhibition : Test adenosine receptor antagonism via competitive binding assays (IC50_{50} determination) using radiolabeled ligands.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.
  • Computational Docking : Model interactions with receptor active sites (e.g., A3_3 adenosine receptors) using crystallographic data from related structures .

Q. How should conflicting data between spectroscopic and crystallographic results be resolved?

Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state). Strategies include:

  • Variable-Temperature NMR : Probe rotational barriers of the aminobutyl chain.
  • DFT Calculations : Compare optimized geometries with crystallographic bond lengths/angles.
  • Multi-Parameter Refinement : Use SHELXL-97 to refine anisotropic displacement parameters and validate hydrogen-bonding networks .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • HPLC Stability Studies : Monitor degradation at pH 1–13 (simulated gastric/intestinal fluids) over 24–72 hours.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~200–250°C for similar esters).
  • Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products. Store samples at –20°C in amber vials to prevent amine oxidation .

Q. How can intermediates and impurities be identified during scale-up synthesis?

  • LC-MS/MS : Detect low-abundance impurities (e.g., de-esterified acids or dimerization by-products) with high sensitivity.
  • Isocratic HPLC : Use C18 columns and acetonitrile/water mobile phases for reproducible separation.
  • Reference Standards : Compare retention times and fragmentation patterns to certified impurities (e.g., LGC Quality standards) .

Q. What computational tools are effective for modeling this compound’s interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS, parameterized with crystallographic data (e.g., β-sheet interactions in protein pockets).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • Pharmacophore Modeling : Align with known A3_3 receptor antagonists to identify critical hydrogen-bond donors/acceptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.